Amrubicin hydrochloride

Description

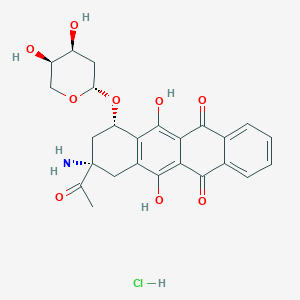

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMLHEQFWVQAJS-IITOGVPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10911577 | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110311-30-3 | |

| Record name | Amrubicin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amrubicin hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMRUBICIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amrubicin Hydrochloride as a Topoisomerase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amrubicin hydrochloride is a potent, third-generation synthetic anthracycline that exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II. Unlike other anthracyclines, its mechanism is predominantly characterized by the stabilization of the topoisomerase II-DNA cleavable complex, rather than significant DNA intercalation. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis. A key feature of amrubicin is its metabolic conversion to amrubicinol, a C-13 alcohol metabolite that demonstrates significantly greater potency in topoisomerase II inhibition and cytotoxicity. This guide provides a detailed examination of the molecular mechanism of amrubicin and amrubicinol, a summary of relevant quantitative data, detailed experimental protocols for key assays, and visual representations of the critical pathways and workflows.

The Core Mechanism: Inhibition of Topoisomerase II

DNA topoisomerase II is a critical nuclear enzyme that modulates the topological state of DNA, a process essential for DNA replication, transcription, and chromosome segregation. The catalytic cycle of topoisomerase II involves the creation of a transient double-strand break in one DNA duplex (the G-segment) to allow the passage of another duplex (the T-segment). This process involves the formation of a temporary covalent intermediate, known as the "cleavable complex," where the enzyme is covalently linked to the 5'-termini of the cleaved DNA.

Amrubicin and its highly active metabolite, amrubicinol, function as topoisomerase II "poisons." They do not inhibit the initial DNA binding or cleavage steps of the enzyme's catalytic cycle. Instead, they intercalate into the DNA at the site of the enzyme-DNA interaction, stabilizing the cleavable complex.[1][2][3][4] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent, enzyme-linked double-strand breaks.[2][4] The presence of these breaks triggers a DNA damage response, leading to cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[2]

A significant aspect of amrubicin's pharmacology is its conversion to amrubicinol, which is 5 to over 100 times more active than the parent compound in its cytotoxic and topoisomerase II inhibitory effects.[3][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of amrubicin and amrubicinol. It is important to note that while the primary mechanism is enzymatic inhibition, much of the publicly available quantitative data is presented as IC50 values for cell growth inhibition (cytotoxicity) rather than direct enzymatic inhibition.

Table 1: In Vitro Cytotoxicity of Amrubicin and Amrubicinol against Human Cancer Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) |

| KU-2 | - | Amrubicin | 0.63 |

| KU-2 | - | Amrubicinol | 0.046 |

| KU-2 | - | Etoposide | 5.9 |

| KU-2 | - | Doxorubicin | 0.42 |

Data from Hanada M, et al. (1998).

Table 2: Clinical Efficacy of Amrubicin in Relapsed Small Cell Lung Cancer (SCLC)

| Study/Parameter | Amrubicin | Topotecan |

| Phase III Trial (Japan) | ||

| Response Rate (Sensitive Relapse) | 53% | 21% |

| Response Rate (Refractory Relapse) | 17% | 0% |

| Median Progression-Free Survival | 3.5 months | 2.2 months |

| Median Overall Survival | 8.1 months | 8.4 months |

| Phase III Trial (Non-Japanese) | ||

| Response Rate | 34% | 4% |

| Median Progression-Free Survival | 4.6 months | 3.5 months |

Data compiled from multiple clinical trial reports.[3]

Key Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of amrubicin as a topoisomerase II inhibitor. These protocols are based on standard, widely accepted methods in the field.

Topoisomerase II-Mediated DNA Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II on kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

5X Topoisomerase II Reaction Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 500 µg/mL BSA)

-

10 mM ATP solution

-

Amrubicin/Amrubicinol dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% SDS, 25% Ficoll, 0.1% bromophenol blue)

-

Proteinase K (20 mg/mL)

-

1% Agarose gel in TAE or TBE buffer

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and imaging system

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

4 µL 5X Reaction Buffer

-

2 µL 10 mM ATP

-

1 µL kDNA (e.g., 200 ng)

-

1 µL of amrubicin/amrubicinol at various concentrations (or solvent control)

-

x µL Nuclease-free water

-

1 µL Purified topoisomerase IIα (amount determined by prior titration to find the minimal amount for complete decatenation)

-

-

Incubate the reaction mixtures at 37°C for 30 minutes.

-

Stop the reaction by adding 4 µL of Stop Solution/Loading Dye and 1 µL of Proteinase K.

-

Incubate at 37°C for a further 30 minutes to digest the protein.

-

Load the samples onto a 1% agarose gel containing a DNA stain.

-

Perform electrophoresis at a constant voltage until the dye front has migrated approximately two-thirds of the gel length.

-

Visualize the DNA bands under UV light. Decatenated minicircles will migrate into the gel, while the catenated kDNA network will remain in the well. Inhibition is observed as a decrease in the decatenated DNA bands and an increase in the amount of kDNA remaining in the well.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if a compound stabilizes the topoisomerase II-DNA cleavable complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.

Materials:

-

Purified human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

5X Topoisomerase II Reaction Buffer

-

10 mM ATP solution

-

Amrubicin/Amrubicinol

-

Stop Solution/Loading Dye with Proteinase K

-

1% Agarose gel with ethidium bromide

-

Electrophoresis and imaging equipment

Procedure:

-

Set up reaction mixtures as described in the decatenation assay, substituting kDNA with supercoiled plasmid DNA.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction and digest the protein with Proteinase K as described above.

-

Load samples onto a 1% agarose gel.

-

Perform electrophoresis.

-

Visualize the DNA bands. The stabilization of the cleavable complex will result in the appearance of a linear DNA band, in addition to the supercoiled and relaxed forms of the plasmid. The intensity of the linear band correlates with the amount of stabilized cleavable complex.

In Vivo Complex of Enzyme (ICE) Assay

The ICE assay is used to detect the formation of covalent DNA-protein complexes in living cells treated with a topoisomerase II poison.

Materials:

-

Cultured cells (e.g., CCRF-CEM, KU-2)

-

Amrubicin/Amrubicinol

-

Lysis buffer (e.g., containing a strong denaturant like guanidine thiocyanate)

-

Cesium chloride (CsCl) for density gradient centrifugation

-

Ultracentrifuge and tubes

-

Slot blot apparatus

-

Nitrocellulose membrane

-

Antibody specific for topoisomerase IIα

-

Secondary antibody conjugated to HRP

-

Chemiluminescence detection reagents

Procedure:

-

Treat cultured cells with various concentrations of amrubicin/amrubicinol for a defined period (e.g., 1-2 hours).

-

Lyse the cells directly in the culture dish with the lysis buffer to trap the covalent complexes.

-

Layer the cell lysate onto a CsCl density gradient.

-

Perform ultracentrifugation to separate DNA-protein complexes from free protein. The dense DNA-protein complexes will pellet at the bottom of the tube.

-

Carefully collect the DNA-containing fractions.

-

Apply the DNA samples to a nitrocellulose membrane using a slot blot apparatus.

-

Perform immunodetection using a primary antibody against topoisomerase IIα, followed by an HRP-conjugated secondary antibody.

-

Visualize the signal using a chemiluminescence substrate. The intensity of the signal is proportional to the amount of topoisomerase II covalently bound to DNA.

Visualizations

Signaling Pathway and Mechanism

Caption: Mechanism of Amrubicin and Amrubicinol Action on Topoisomerase II.

Experimental Workflow: In Vitro Topoisomerase II Inhibition

Caption: Workflow for In Vitro Topoisomerase II Assays.

Logical Relationship of Amrubicin's Cytotoxicity

Caption: Logical Flow of Amrubicin-Induced Cytotoxicity.

References

- 1. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of different immunoassays for γH2AX quantification - Reddig - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]

- 5. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]

Amrubicin Hydrochloride: A Technical Guide to Chemosensitivity Testing in Small-Cell Lung Cancer (SCLC) Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of amrubicin hydrochloride and its application in chemosensitivity testing for small-cell lung cancer (SCLC) cell lines. This document details the mechanism of action of amrubicin, presents quantitative data on its cytotoxic effects, and provides detailed protocols for key experimental assays. Furthermore, it includes visualizations of the critical signaling pathways and experimental workflows to facilitate a deeper understanding of its preclinical evaluation.

Introduction to Amrubicin and its Role in SCLC

Amrubicin is a potent, third-generation synthetic anthracycline that has demonstrated significant antitumor activity in SCLC, a highly aggressive neuroendocrine lung cancer.[1] Unlike other anthracyclines, amrubicin is a prodrug that is converted in the liver to its active metabolite, amrubicinol.[2] Amrubicinol is a powerful inhibitor of topoisomerase II, an enzyme crucial for DNA replication and cell division.[1][2] By stabilizing the topoisomerase II-DNA complex, amrubicinol induces double-strand DNA breaks, ultimately leading to cell cycle arrest and apoptosis.[2][3] This mechanism of action makes amrubicin a valuable agent in the treatment of SCLC, particularly in relapsed or refractory cases.

Quantitative Analysis of Amrubicin's Cytotoxicity

The in vitro chemosensitivity of SCLC cell lines to amrubicin and its active metabolite, amrubicinol, is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following tables summarize the reported IC50 values for various SCLC cell lines, providing a comparative view of their sensitivity to these compounds.

Table 1: IC50 Values of Amrubicin in Human SCLC Cell Lines

| Cell Line | Amrubicin IC50 (µM) | Citation |

| LX-1 | 1.1 ± 0.2 | [4] |

| SBC-3 | 0.862 | [5] |

Table 2: IC50 Values of Amrubicinol in Human SCLC Cell Lines

| Cell Line | Amrubicinol IC50 (µM) | Citation |

| LX-1 | 0.077 ± 0.025 | [4] |

| SBC-3 | 0.033 | [5] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density, exposure time, and the assay used.

Experimental Protocols for Chemosensitivity Testing

Accurate and reproducible chemosensitivity testing is paramount for the preclinical evaluation of anticancer agents. The following are detailed protocols for the MTT and AlamarBlue assays, two widely used methods for assessing cell viability and cytotoxicity in SCLC cell lines treated with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

SCLC cell lines (e.g., NCI-H69, DMS 114, SBC-3, LX-1)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest SCLC cells and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

-

-

Drug Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Perform serial dilutions of the amrubicin stock solution in complete culture medium to achieve the desired final concentrations (a suggested range for an initial experiment is 0.01 to 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of amrubicin. Include a vehicle control (medium with the same concentration of solvent used to dissolve amrubicin) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

AlamarBlue (Resazurin) Assay

The AlamarBlue assay is a fluorometric/colorimetric assay that uses the redox indicator resazurin to measure the metabolic activity of living cells. Viable cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Materials:

-

SCLC cell lines

-

Complete cell culture medium

-

This compound

-

AlamarBlue reagent

-

96-well plates (black plates for fluorescence measurement are recommended)

-

Microplate reader with fluorescence or absorbance capabilities

Procedure:

-

Cell Seeding:

-

Follow the same procedure as for the MTT assay to seed the SCLC cells in a 96-well plate.

-

-

Drug Treatment:

-

Treat the cells with a range of amrubicin concentrations as described for the MTT assay.

-

Incubate for 48-72 hours.

-

-

AlamarBlue Addition and Incubation:

-

Fluorescence/Absorbance Measurement:

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear visual representation of the processes involved in amrubicin chemosensitivity testing, the following diagrams have been generated using the Graphviz DOT language.

Conclusion

This technical guide provides a foundational resource for researchers engaged in the preclinical assessment of this compound for SCLC. The detailed protocols and compiled cytotoxicity data offer a practical starting point for in vitro studies. The visualized workflow and signaling pathway serve to contextualize the experimental procedures and the molecular basis of amrubicin's therapeutic effect. Further research into the nuances of amrubicin's activity in a broader range of SCLC subtypes and in combination with other therapeutic agents will continue to be a critical area of investigation in the pursuit of more effective treatments for this challenging disease.

References

- 1. Chemosensitivity testing of small cell lung cancer using the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of Amrubicin Monotherapy as Second-Line Chemotherapy on Outcomes in Elderly Patients with Relapsed Extensive-Disease Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. allevi3d.com [allevi3d.com]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

Amrubicin's Potent Engine: A Technical Deep Dive into the Active Metabolite, Amrubicinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride, a third-generation synthetic anthracycline, has emerged as a significant therapeutic agent, particularly in the management of lung cancer.[1][2] Its clinical efficacy, however, is largely attributed to its principal active metabolite, amrubicinol. This technical guide provides an in-depth exploration of amrubicinol, focusing on its mechanism of action, pharmacology, and the experimental methodologies crucial for its study. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Physicochemical Properties and Metabolism

Amrubicin acts as a prodrug, undergoing metabolic conversion to the pharmacologically more potent amrubicinol.[2] This biotransformation is a critical step in its mechanism of action.

Metabolic Pathway

The conversion of amrubicin to amrubicinol is primarily catalyzed by cytosolic carbonyl reductases (CBRs) located in the liver and tumor tissues.[3] This enzymatic reaction involves the reduction of the C-13 carbonyl group of amrubicin to a hydroxyl group, resulting in the formation of amrubicinol.[3][4]

Metabolic conversion of amrubicin to its active form, amrubicinol.

Pharmacodynamics: Mechanism of Action

Amrubicinol exerts its potent cytotoxic effects primarily through the inhibition of DNA topoisomerase II, an essential enzyme in DNA replication and repair.[5][6][7]

Topoisomerase II Inhibition Signaling Pathway

Amrubicinol stabilizes the covalent complex formed between topoisomerase II and DNA, known as the cleavable complex.[5][6][7] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[5][7] The persistence of these breaks triggers downstream cellular responses, including cell cycle arrest and apoptosis.[8][9]

Signaling pathway of amrubicinol-mediated topoisomerase II inhibition.

Data Presentation

In Vitro Cytotoxicity

Amrubicinol consistently demonstrates significantly greater cytotoxic potency than its parent compound, amrubicin, across a range of human cancer cell lines.[3] The half-maximal inhibitory concentration (IC50) values highlight this superior activity.

| Cell Line | Cancer Type | Amrubicin IC50 (µM) | Amrubicinol IC50 (µM) |

| LX-1 | Lung Carcinoma | 2.4 ± 0.8 | 0.096 ± 0.064 |

| A549 | Lung Carcinoma | Not specified | Not specified |

| A431 | Epidermoid Carcinoma | 0.61 ± 0.10 | 0.019 ± 0.010 |

| BT-474 | Breast Carcinoma | 3.0 ± 0.3 | 0.21 ± 0.05 |

| Data from a study where cells were exposed to the agents for 3 days.[3] |

Human Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profiles of both amrubicin and amrubicinol in cancer patients. Following intravenous administration of amrubicin, it is rapidly converted to amrubicinol.

| Parameter | Amrubicin | Amrubicinol | Study Population |

| Dose | 35-40 mg/m² | - | Japanese patients with lung cancer[10] |

| AUC₀₋₂₄ (ng·h/mL) | 1007 ± 354 | 309 ± 117 | Japanese patients with lung cancer[10] |

| CL (L/h) | 40.5 ± 14.6 | 134 ± 55.4 | Japanese patients with lung cancer[10] |

| Vd (L) | 1630 ± 1030 | 6090 ± 4400 | Japanese patients with lung cancer[10] |

| t½ (h) | 27.9 ± 11.2 | 34.2 ± 15.6 | Japanese patients with lung cancer[10] |

| Dose | 40 mg/m² | - | Patients with relapsed SCLC |

| Median OS (months) | 7.5 | - | Patients with relapsed SCLC |

| Median PFS (months) | 4.0 | - | Patients with relapsed SCLC |

| ORR (%) | 31.1 | - | Patients with relapsed SCLC |

| AUC: Area under the curve, CL: Clearance, Vd: Volume of distribution, t½: Half-life, OS: Overall Survival, PFS: Progression-Free Survival, ORR: Overall Response Rate, SCLC: Small-Cell Lung Cancer. |

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Amrubicin and Amrubicinol Quantification

This method is for the simultaneous determination of amrubicin and its metabolite amrubicinol in human plasma.

1. Sample Preparation:

-

To 100 µL of plasma, add 200 µL of methanol for protein precipitation.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Inject the supernatant into the HPLC system.

2. HPLC Conditions:

-

Column: Monolithic silica column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm) with a guard column.

-

Mobile Phase: A mixture of tetrahydrofuran, dioxane, and water (containing 2.3 mM acetic acid and 4 mM sodium 1-octanesulfonate) in a 2:6:15 (v/v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector with excitation at 480 nm and emission at 550 nm.

-

Linearity Range: 2.5–5000 ng/mL for both compounds.

In Vitro Cell Growth Inhibition Assay (MTT Assay)

This assay determines the cytotoxic effects of amrubicin and amrubicinol on cancer cell lines.

1. Cell Plating:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

2. Drug Treatment:

-

Prepare serial dilutions of amrubicin and amrubicinol in culture medium.

-

Replace the medium in the wells with the drug-containing medium.

-

Incubate for 72 hours.

3. MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

-

Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well.

-

Gently shake the plate to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 values from the dose-response curves.

Topoisomerase II Decatenation Assay

This assay assesses the inhibitory effect of amrubicinol on the catalytic activity of topoisomerase II.

1. Reaction Mixture Preparation:

-

In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM Tris-HCl (pH 8.0)

-

120 mM KCl

-

10 mM MgCl₂

-

0.5 mM ATP

-

0.5 mM DTT

-

30 µg/mL BSA

-

0.2 µg of kinetoplast DNA (kDNA)

-

Purified human topoisomerase II enzyme

-

Varying concentrations of amrubicinol.

-

2. Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

3. Reaction Termination and Electrophoresis:

-

Stop the reaction by adding a stop buffer containing SDS and proteinase K.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis to separate the catenated and decatenated kDNA.

4. Visualization:

-

Visualize the DNA bands under UV light. Inhibition of topoisomerase II activity is indicated by the persistence of the catenated kDNA at the origin of the gel.

Mandatory Visualizations

Preclinical Drug Development Workflow for Amrubicin

The preclinical evaluation of a compound like amrubicin follows a structured workflow to assess its potential as a therapeutic agent before advancing to clinical trials.

A streamlined workflow for the preclinical evaluation of amrubicin.

Conclusion

Amrubicinol stands as the primary driver of amrubicin's anticancer activity. Its potent inhibition of topoisomerase II, leading to DNA damage and apoptosis, underscores its therapeutic importance. This technical guide provides a foundational resource for researchers, offering a consolidated view of amrubicinol's pharmacology and the essential experimental protocols for its investigation. A thorough understanding of these technical aspects is paramount for the continued development and optimization of amrubicin-based therapies and the design of next-generation topoisomerase II inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. Phase II study of amrubicin at a dose of 45 mg/m2 in patients with previously treated small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. embopress.org [embopress.org]

- 10. Pharmacokinetic and pharmacodynamic study on amrubicin and amrubicinol in Japanese patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Amrubicin Hydrochloride Combination Therapy in Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research and clinical application of amrubicin hydrochloride in combination therapies for lung cancer, with a primary focus on Small Cell Lung Cancer (SCLC). Detailed protocols for key clinical trials are provided to inform experimental design and clinical practice.

Introduction

Amrubicin is a potent, synthetic third-generation anthracycline that functions as a topoisomerase II inhibitor.[1][2] It has demonstrated significant antitumor activity in lung cancer, particularly SCLC, a highly aggressive malignancy characterized by rapid growth and early metastasis.[1] While initial treatment responses to platinum-based chemotherapy are often high in SCLC, relapse is common, necessitating effective second-line therapies. Amrubicin, alone or in combination, has emerged as a key therapeutic option in this setting, as well as in first-line treatments. This document outlines the mechanism of action, summarizes key clinical trial data, and provides detailed protocols for amrubicin-based combination therapies.

Mechanism of Action: Topoisomerase II Inhibition

Amrubicin exerts its cytotoxic effects by targeting topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] The drug intercalates into DNA and stabilizes the topoisomerase II-DNA cleavage complex. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[3][5] The resulting DNA damage triggers cell cycle arrest and apoptosis, preferentially affecting rapidly proliferating cancer cells.[3][6]

Key Combination Therapies and Clinical Data

Amrubicin has been investigated in combination with several cytotoxic and targeted agents. The following tables summarize quantitative data from key clinical trials.

Amrubicin in Combination with Platinum Agents (Cisplatin)

This combination has been explored in both first-line and second-line settings for SCLC, as well as for Non-Small Cell Lung Cancer (NSCLC).

| Trial Identifier/Reference | Lung Cancer Type | Treatment Line | Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Grade ≥3 Adverse Events (%) |

| JCOG 0509[7] | Extensive-Disease SCLC (ED-SCLC) | First-line | Amrubicin (40 mg/m² D1-3) + Cisplatin (60 mg/m² D1) q3w | 142 | 77.9% | 5.1 | 15.0 | Neutropenia (79.3), Febrile Neutropenia (32.1) |

| NCT00660504[8] | ED-SCLC | First-line | Amrubicin (40 mg/m² D1-3) + Cisplatin (60 mg/m² D1) q3w | 149 | 69.8% | 7.13 | 11.79 | Bone Marrow Failure (23.5), Neutropenia (54.4), Leukopenia (34.9) |

| UMIN000005816[9] | Limited-Disease SCLC (LD-SCLC) | First-line with concurrent radiotherapy | Amrubicin (escalating doses) + Cisplatin (60 mg/m² D1) q4w | 8 | 87.5% | Not Reported | 24.7 | Neutropenia, Leukopenia |

| Phase I NSCLC[10] | Advanced NSCLC | Previously Treated | Amrubicin (25 mg/m²) + Cisplatin (20 mg/m²) D1-3 q3-4w | 15 | 27% (Partial Response) | Not Reported | Not Reported | Neutropenia (lasting ≥4 days), Febrile Neutropenia |

Amrubicin in Combination with Topoisomerase I Inhibitors (Irinotecan)

The sequential inhibition of topoisomerase I and II is a rational combination, with preclinical data suggesting synergistic effects.[11]

| Trial Identifier/Reference | Lung Cancer Type | Treatment Line | Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Grade ≥3 Adverse Events (%) |

| JMTO LC 08-01[12] | ED-SCLC | First-line | Amrubicin (90 mg/m² D1) + Irinotecan (50 mg/m² D1, 8) q3w | 50 | 70.0% | 4.8 | 14.8 | Not specified in abstract |

| Dose Escalation Study[13] | ED-SCLC | First-line | Amrubicin (35 mg/m² D1-3) + Irinotecan (60 mg/m² D1) q3w with G-CSF support | 6 (at recommended dose) | 100% (1 CR, 12 PR in total 13 patients) | Not Reported | 17.4 | Neutropenic Fever (at MTD) |

Amrubicin in Combination with Immunotherapy (Pembrolizumab)

Preclinical studies suggest that anthracyclines may induce immunogenic cell death, providing a rationale for combination with immune checkpoint inhibitors.[14][15]

| Trial Identifier/Reference | Lung Cancer Type | Treatment Line | Regimen | Number of Patients | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Key Grade ≥3 Adverse Events (%) |

| NCT03253068[14][15] | Relapsed SCLC | Second-line | Amrubicin (40 mg/m² D1-3) + Pembrolizumab (200 mg D1) q3w | 25 | 52.0% | 4.0 | 10.6 | Neutropenia (64), Leukopenia (40), Febrile Neutropenia (16) |

Experimental Protocols

The following are detailed protocols for key clinical trials involving amrubicin combination therapy. These are intended for informational purposes and to guide the design of future studies.

Protocol 1: Amrubicin and Cisplatin for First-Line Treatment of ED-SCLC (Based on NCT00660504)[8]

1. Patient Eligibility (Inclusion Criteria Summary):

-

Histologically or cytologically confirmed Extensive-Disease Small Cell Lung Cancer (ED-SCLC).

-

Previously untreated for ED-SCLC.

-

Eastern Cooperative Oncology Group (ECOG) Performance Status of 0-1.

-

Adequate hematological, renal, and hepatic function.

2. Treatment Schedule (per 21-day cycle):

-

Day 1:

-

Amrubicin 40 mg/m² administered intravenously.

-

Cisplatin 60 mg/m² administered intravenously.

-

-

Days 2 and 3:

-

Amrubicin 40 mg/m² administered intravenously.

-

-

This cycle is repeated every 21 days for 4 to 6 cycles, or until disease progression or unacceptable toxicity.

3. Monitoring and Assessments:

-

Tumor response should be evaluated every two cycles using standardized criteria (e.g., RECIST).

-

Adverse events should be monitored continuously and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

-

Dose modifications for hematological and non-hematological toxicities should be clearly defined in the study protocol.

Protocol 2: Amrubicin and Pembrolizumab for Second-Line Treatment of Relapsed SCLC (Based on NCT03253068)[14][15]

1. Patient Eligibility (Inclusion Criteria Summary):

-

Histologically or cytologically confirmed SCLC that has relapsed after at least one platinum-containing chemotherapy regimen.

-

ECOG Performance Status of 0-1.

-

At least one measurable lesion as defined by RECIST.

-

Adequate organ function.

-

No prior treatment with an immune checkpoint inhibitor.

2. Treatment Schedule (per 21-day cycle):

-

Day 1:

-

Pembrolizumab 200 mg (flat dose) administered intravenously.

-

Amrubicin 40 mg/m² administered intravenously.

-

-

Days 2 and 3:

-

Amrubicin 40 mg/m² administered intravenously.

-

-

This cycle is repeated every 21 days. Amrubicin is continued until disease progression or unacceptable toxicity. Pembrolizumab is continued for a maximum of two years.

3. Monitoring and Assessments:

-

Tumor assessments should be performed at baseline and every 6-9 weeks thereafter.

-

Careful monitoring for both chemotherapy-related toxicities and immune-related adverse events is critical.

-

Primary endpoint for this study was Overall Response Rate. Secondary endpoints included Progression-Free Survival, Overall Survival, and safety.

Conclusion

This compound in combination with other chemotherapeutic agents or immunotherapy shows significant promise in the treatment of lung cancer, particularly SCLC. The combination of amrubicin and cisplatin is an active regimen in first-line ED-SCLC, while the combination with pembrolizumab has shown encouraging response rates in the relapsed setting. The choice of combination partner and treatment line depends on the patient's prior therapies and clinical status. Further research is warranted to optimize these combination strategies, potentially through biomarker-driven patient selection, and to explore novel combinations to further improve outcomes for patients with lung cancer.

References

- 1. Next-generation anthracycline for the management of small cell lung cancer: focus on amrubicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]

- 5. mdpi.com [mdpi.com]

- 6. DNA topoisomerases as molecular targets for anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study of amrubicin plus cisplatin and concurrent accelerated hyperfractionated thoracic radiotherapy for limited‐disease small cell lung cancer: protocol of ACIST study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Randomized phase III trial of amrubicin/cisplatin versus etoposide/cisplatin as first-line treatment for extensive small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase I study of amrubicin and cisplatin with concurrent thoracic radiotherapy (TRT) in limited-disease small cell lung cancer (LD-SCLC). - ASCO [asco.org]

- 10. Phase I study of this compound and cisplatin in patients previously treated for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical impact of amrubicin monotherapy in patients with relapsed small cell lung cancer: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Randomized Phase II Trial of Amrubicin Plus Irinotecan Versus Cisplatin Plus Irinotecan in Chemo-naïve Patients With Extensive-Disease Small-Cell Lung Cancer: Results of the Japan Multinational Trial Organization (JMTO) LC 08-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Dose escalation study of amrubicin in combination with fixed-dose irinotecan in patients with extensive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pembrolizumab Plus Amrubicin in Patients With Relapsed SCLC: Multi-Institutional, Single-Arm Phase 2 Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Administration Protocol for Amrubicin Hydrochloride in Mice: Application Notes for Preclinical Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Amrubicin hydrochloride is a synthetic 9-aminoanthracycline and a potent inhibitor of DNA topoisomerase II.[1][2] It is a prodrug that is converted in vivo to its active metabolite, amrubicinol, which exhibits significantly greater cytotoxic activity.[3][4] Amrubicin has demonstrated potent antitumor effects in preclinical models, particularly against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC) xenografts, often showing superior efficacy compared to doxorubicin.[4] These application notes provide detailed protocols for the preparation and administration of this compound in mice for efficacy and toxicity studies.

Mechanism of Action

Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by intercalating into DNA and stabilizing the DNA-topoisomerase II complex. This prevents the re-ligation of double-stranded DNA breaks, leading to an inhibition of DNA replication, RNA and protein synthesis, and ultimately, cell death.[1][2][3]

Data Presentation

Table 1: Recommended Dosing Regimens for this compound in Mice

| Parameter | Single Dose Administration | 5-Day Consecutive Administration |

| Dosage | 25 mg/kg (Maximum Tolerated Dose)[5] | 5-10 mg/kg/day (Suggested starting range)¹ |

| Administration Route | Intravenous (i.v.) bolus[5] | Intravenous (i.v.) bolus |

| Schedule | Once, on Day 0[5] | Once daily for 5 consecutive days |

| Mouse Strain | BALB/c nu/nµ or other immunodeficient strains[5] | BALB/c nu/nµ or other immunodeficient strains |

¹Note: A 5-day consecutive treatment schedule has been reported to be more effective, with a higher total maximum tolerated dose than a single administration.[6] The specific dose was not detailed in the reviewed literature. A dose-finding study starting in the 5-10 mg/kg/day range is recommended.

Table 2: Summary of Acute Toxicity Profile in Mice

| Parameter | Observation | Reference |

| Lethal Dose, 50% (LD50) | 42 mg/kg (intravenous) | DrugBank Online |

| Maximum Tolerated Dose (MTD) | 25 mg/kg (single i.v. bolus) | [7] |

| Primary Toxicities | Myelosuppression | [7] |

| Observed Clinical Signs | Body weight decrease, ataxia, hair loss | [7] |

Table 3: Suggested Time Points for Pharmacokinetic Analysis in Mice

| Time Point (post-injection) | Sample | Analytes |

| 0 (pre-dose) | Blood/Plasma | Amrubicin, Amrubicinol |

| 5 minutes | Blood/Plasma | Amrubicin, Amrubicinol |

| 15 minutes | Blood/Plasma | Amrubicin, Amrubicinol |

| 30 minutes | Blood/Plasma | Amrubicin, Amrubicinol |

| 1 hour | Blood/Plasma | Amrubicin, Amrubicinol |

| 2 hours | Blood/Plasma | Amrubicin, Amrubicinol |

| 4 hours | Blood/Plasma | Amrubicin, Amrubicinol |

| 8 hours | Blood/Plasma | Amrubicin, Amrubicinol |

| 24 hours | Blood/Plasma | Amrubicin, Amrubicinol |

Note: This schedule is a suggestion based on human pharmacokinetic data and general mouse pharmacokinetic study design. Optimal time points may vary.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile 0.9% saline

-

Sterile, pyrogen-free vials

-

Sterile syringes and needles

Procedure:

-

Solubilization: this compound is soluble in DMSO.[8] Prepare a stock solution by dissolving the required amount of this compound powder in a minimal amount of sterile DMSO. For example, create a 10 mg/mL stock solution. Vortex thoroughly to ensure complete dissolution.

-

Dilution: For injection, the DMSO stock solution must be diluted to the final desired concentration using sterile 0.9% saline. A clinical study protocol dissolved amrubicin in normal saline for intravenous administration.[4]

-

Important: The final concentration of DMSO in the injected solution should be kept low (ideally ≤5%) to avoid toxicity.

-

Example Calculation for a 2.5 mg/mL dosing solution:

-

Take 250 µL of the 10 mg/mL amrubicin stock in DMSO.

-

Add 750 µL of sterile 0.9% saline.

-

This results in a 1 mL solution with a final amrubicin concentration of 2.5 mg/mL and a final DMSO concentration of 25%. This is for calculation illustration; a lower final DMSO concentration is recommended. To achieve 5% DMSO, a higher concentration stock or a different vehicle system may be required.

-

-

-

Final Preparation: Prepare the final dosing solution fresh on the day of injection. Keep the solution on ice, protected from light, until administration.

Protocol 2: Human Tumor Xenograft Model Establishment

Materials:

-

Human cancer cell line (e.g., SCLC or NSCLC)

-

6-8 week old female immunodeficient mice (e.g., BALB/c nu/nµ or SCID)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix (optional, can improve tumor take rate)

-

Sterile syringes (1 mL) and needles (27-30G)

-

Digital calipers

Procedure:

-

Cell Preparation: Culture tumor cells under standard conditions. On the day of implantation, harvest cells that are in the logarithmic growth phase.

-

Cell Suspension: Wash the cells with sterile PBS and perform a cell count using a hemocytometer. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel® at the desired concentration (e.g., 5 x 10⁷ cells/mL). Keep the cell suspension on ice.

-

Implantation: Anesthetize the mouse. Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of the mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume 2-3 times per week using digital calipers. Calculate tumor volume using the formula: Volume = (width)² x length / 2 .

-

Treatment Initiation: Randomize mice into treatment and control groups when the average tumor volume reaches 100-300 mm³.[5]

Protocol 3: Intravenous (Tail Vein) Administration

Materials:

-

Prepared this compound dosing solution

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol wipes

-

Sterile syringes (e.g., 0.3-1.0 mL) with 27-30G needles

Procedure:

-

Preparation: Weigh the mouse to calculate the exact volume of the drug solution to be injected. A common injection volume for mice is 5-10 mL/kg. For a 25 mg/kg dose using a 2.5 mg/mL solution, the injection volume would be 10 µL per gram of body weight.

-

Restraint: Place the mouse in a suitable restrainer.

-

Vein Dilation: Warm the mouse's tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

-

Injection Site Preparation: Wipe the tail with a 70% ethanol wipe to clean the injection site and improve visualization of the veins.

-

Injection: Insert the needle, bevel up, into one of the lateral tail veins. The needle should be nearly parallel to the vein.

-

Administration: Slowly inject the calculated volume. Observe the injection site to ensure the solution is entering the vein and not leaking into the surrounding tissue (which would form a subcutaneous bleb).

-

Post-Injection: Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Return the mouse to its cage and monitor for any immediate adverse reactions.

Protocol 4: Toxicity Monitoring

Procedure:

-

Body Weight: Record the body weight of each mouse daily for the first week after treatment and 2-3 times per week thereafter. A body weight loss of more than 15-20% is often a humane endpoint.

-

Clinical Observations: Observe the mice daily for any signs of toxicity, including:

-

Changes in posture or activity (e.g., ataxia, lethargy)

-

Changes in appearance (e.g., hair loss, hunched posture)

-

Changes in breathing

-

Any other signs of distress.

-

-

Hematological Analysis (Optional): To specifically assess myelosuppression, blood samples can be collected at specified time points (e.g., nadir is often 5-7 days post-treatment for anthracyclines) for complete blood counts (CBC).

Conclusion

This document provides a comprehensive set of protocols for the administration of this compound in mouse xenograft models. Adherence to these guidelines for drug preparation, animal handling, and administration will support the generation of reliable and reproducible data for the preclinical evaluation of this potent anticancer agent. Investigators should adapt these protocols as necessary based on their specific experimental design and institutional animal care and use committee (IACUC) guidelines.

References

- 1. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C25H26ClNO9 | CID 114897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Amrubicin Monotherapy as Second-Line Chemotherapy on Outcomes in Elderly Patients with Relapsed Extensive-Disease Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Evaluation of amrubicin with a 5 day administration schedule in a mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glpbio.com [glpbio.com]

Application Notes and Protocols for Amrubicin Hydrochloride Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride is a third-generation synthetic 9-amino-anthracycline and a potent topoisomerase II inhibitor.[1] It has demonstrated significant antitumor activity, particularly in small-cell and non-small-cell lung cancer.[2] Amrubicin is converted in the body to its active metabolite, amrubicinol, which can be 5 to 54 times more potent than the parent drug.[3] Unlike other anthracyclines, amrubicin exhibits reduced cardiotoxicity, making it a promising candidate for cancer chemotherapy.[2] These application notes provide detailed protocols for utilizing this compound in in vitro cell culture experiments to assess its cytotoxic and mechanistic effects on cancer cells.

Mechanism of Action

Amrubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1] By stabilizing the topoisomerase II-DNA complex, amrubicin prevents the re-ligation of double-strand breaks, leading to an accumulation of DNA damage.[4] This DNA damage triggers a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis.[4] The apoptotic pathway is mediated through the activation of caspase-3 and -7.[4]

Signaling Pathway

The primary signaling pathway initiated by this compound treatment involves the induction of DNA damage, leading to cell cycle arrest and apoptosis.

References

- 1. Increased cellular accumulation and distribution of amrubicin contribute to its activity in anthracycline-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Amrubicin Hydrochloride in Human Tumor Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amrubicin hydrochloride in preclinical human tumor xenograft models. This document includes summaries of efficacy data, detailed experimental protocols for in vivo studies, and a description of the drug's mechanism of action with corresponding signaling pathway and workflow diagrams.

Introduction to this compound

This compound is a synthetic 9-aminoanthracycline derivative and a potent topoisomerase II inhibitor.[1][2] It is converted in the liver to its active metabolite, amrubicinol, which can be 5 to 100 times more active than the parent compound.[2][3] Amrubicin and amrubicinol exert their cytotoxic effects by stabilizing the complex between DNA and topoisomerase II, which leads to DNA double-strand breaks and ultimately inhibits DNA replication and triggers cell death.[1][4] Preclinical studies in human tumor xenograft models have demonstrated significant antitumor activity, particularly in small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC).[5]

Efficacy of Amrubicin in Human Tumor Xenograft Models

Amrubicin has shown substantial antitumor activity as a single agent and in combination with other chemotherapeutic agents in various human tumor xenograft models. The efficacy is often expressed as the T/C ratio (%), which is the ratio of the mean tumor volume of the treated group to the mean tumor volume of the control group. A lower T/C value indicates higher antitumor activity.

Single-Agent Efficacy of Amrubicin

The following table summarizes the single-agent activity of amrubicin in different human lung cancer xenograft models.

| Tumor Line | Cancer Type | Dose (mg/kg) | Schedule | T/C (%) at Day 14 | Reference |

| Lu-24 | SCLC | 25 | i.v., single dose | 17 | [5] |

| Lu-134 | SCLC | 25 | i.v., single dose | 9 | [5] |

| Lu-99 | NSCLC | 25 | i.v., single dose | 29 | [5] |

| LC-6 | NSCLC | 25 | i.v., single dose | 50 | [5] |

| L-27 | NSCLC | 25 | i.v., single dose | 26 | [5] |

SCLC: Small Cell Lung Cancer; NSCLC: Non-Small Cell Lung Cancer; i.v.: intravenous

Combination Therapy Efficacy

Amrubicin has been evaluated in combination with other anticancer agents to enhance its therapeutic effect.

| Tumor Line | Cancer Type | Combination Agents | Amrubicin Dose (mg/kg) | T/C (%) - Amrubicin Alone | T/C (%) - Combination | Reference |

| 4-1ST | Gastric | Trastuzumab | 25 | ~40 | ~10 | [5] |

Experimental Protocols

This section provides detailed protocols for establishing human tumor xenograft models and for the administration and evaluation of amrubicin.

Protocol for Establishing Human Tumor Xenograft Models

This protocol outlines the steps for creating subcutaneous xenograft models in immunocompromised mice.

Materials:

-

Human cancer cell line of interest

-

Female athymic nude mice (4-6 weeks old)[6]

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Matrigel (optional, can improve tumor take rate)

-

1-cc syringes with 27- or 30-gauge needles[6]

-

Hemocytometer and Trypan blue solution[6]

-

Digital calipers

Procedure:

-

Cell Culture and Preparation:

-

Culture human tumor cells in appropriate complete medium until they reach 70-80% confluency.

-

A few hours before harvesting, replace the medium to remove dead cells.[6]

-

Wash the cells with PBS, then detach them using a minimal amount of trypsin-EDTA.

-

Neutralize the trypsin with complete medium and centrifuge the cell suspension at approximately 1500 rpm for 2-5 minutes.[6]

-

Wash the cell pellet twice with sterile PBS.

-

Resuspend the cells in PBS (or a PBS/Matrigel mixture) at a concentration of approximately 3.0 x 10^7 cells/mL.

-

Perform a cell count using a hemocytometer and assess viability with trypan blue staining.[6]

-

-

Animal Acclimatization and Preparation:

-

Tumor Cell Implantation:

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor appearance.

-

Once tumors are palpable, measure their dimensions 2-3 times per week using digital calipers.

-

Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2 .[6]

-

Initiate treatment when tumors reach a predetermined average volume (e.g., 50-100 mm³).[6][8]

-

Protocol for Amrubicin Administration and Efficacy Evaluation

Materials:

-

This compound

-

Sterile saline for injection

-

Syringes and needles appropriate for intravenous injection

-

Animal balance

Procedure:

-

Drug Preparation and Administration:

-

Reconstitute this compound in sterile saline to the desired concentration.

-

Administer amrubicin intravenously (i.v.) via the tail vein. A common single-dose regimen in preclinical models is 25 mg/kg.[5]

-

For combination studies, amrubicin is often administered approximately one hour before the other agent.[5]

-

-

Efficacy and Toxicity Monitoring:

-

Continue to measure tumor volumes 2-3 times per week.

-

Monitor the body weight of the mice as an indicator of systemic toxicity.[5]

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, histology).

-

Mechanism of Action and Signaling Pathways

Amrubicin's primary mechanism of action is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1][2]

Caption: Mechanism of action of amrubicin leading to apoptosis.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for evaluating amrubicin in a human tumor xenograft model.

Caption: Workflow for a xenograft study of amrubicin.

References

- 1. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Evaluation of amrubicin with a 5 day administration schedule in a mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 7. google.com [google.com]

- 8. Tumor volume measurement [bio-protocol.org]

Preclinical Evaluation of Amrubicin Hydrochloride and Cisplatin Combination Therapy

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amrubicin hydrochloride, a synthetic 9-aminoanthracycline, is a potent topoisomerase II inhibitor. Its active metabolite, amrubicinol, demonstrates significantly higher activity in inhibiting this key enzyme involved in DNA replication and repair.[1][2][3] Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming DNA adducts, leading to DNA damage and subsequent apoptosis. The distinct mechanisms of action of amrubicin and cisplatin provide a strong rationale for their combined use in cancer therapy, with the potential for synergistic anti-tumor effects and the ability to overcome drug resistance.

These application notes provide a summary of key preclinical findings and detailed protocols for evaluating the combination of this compound and cisplatin in cancer cell lines and xenograft models.

Data Presentation: In Vitro Cytotoxicity

The combination of amrubicinol and cisplatin has demonstrated synergistic cytotoxic effects in small-cell lung cancer (SCLC) cell lines, including those resistant to cisplatin.

Table 1: In Vitro Cytotoxicity (IC50) of Amrubicinol and Cisplatin in SCLC Cell Lines [1]

| Cell Line | Compound | IC50 (nM) |

| SBC-3 (Parental) | Amrubicinol | 33 |

| Cisplatin | 345 | |

| SBC-3/CDDP (Cisplatin-Resistant) | Amrubicinol | - |

| Cisplatin | 2484 (7.2-fold resistant) |

Note: The IC50 for amrubicinol in the SBC-3/CDDP line was not explicitly stated in the source but the cell line retained sensitivity to amrubicinol (1.7-fold increase in resistance compared to parental).[1][4]

Table 2: Combination Index (CI) Values for Amrubicinol and Cisplatin in SCLC Cell Lines [1]

| Cell Line | Combination | CI at IC70 | CI at IC90 | Interpretation |

| SBC-3 | Amrubicinol + Cisplatin | 0.82 | 0.35 | Synergy |

| SBC-3/SN-38 | Amrubicinol + Cisplatin | 0.99 | 0.89 | Synergy |

CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of amrubicin and cisplatin, alone and in combination, and to evaluate for synergistic effects.

Materials:

-

SCLC or other cancer cell lines (e.g., SBC-3)

-

RPMI-1640 medium (or other appropriate cell culture medium)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

This compound (to be metabolized to amrubicinol by cells) or amrubicinol

-

Cisplatin

-

AlamarBlue or MTT reagent

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Culture cells in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and count the cells.

-

Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare stock solutions of amrubicin and cisplatin in an appropriate solvent (e.g., DMSO for amrubicin, 0.9% NaCl for cisplatin).[5]

-

Create a dilution series for each drug and for the combination at a fixed ratio.

-

Remove the culture medium from the wells and add fresh medium containing the drugs at the desired concentrations. Include wells with untreated cells as a control.

-

-

Incubation:

-

Incubate the plates for 96 hours at 37°C in a 5% CO2 incubator.[1]

-

-

Cell Viability Assessment (AlamarBlue Assay): [1][4]

-

Add AlamarBlue reagent (10% of the volume in the well) to each well.

-

Incubate for 2-4 hours at 37°C.

-

Measure the fluorescence or absorbance using a microplate reader according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

-

Determine the IC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the drug combination is synergistic, additive, or antagonistic.[1]

-

Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by amrubicin and cisplatin.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound and cisplatin

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with amrubicin, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 48-72 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

-

-

Data Analysis:

-

Quantify the percentage of apoptotic cells in each treatment group.

-

Compare the percentage of apoptosis induced by the combination treatment to that of the single agents. An increase in the apoptotic cell fraction with the combination treatment suggests a synergistic effect on apoptosis induction.[1][4]

-

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of amrubicin and cisplatin in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., athymic nude or SCID mice)

-

Cancer cell lines (e.g., SCLC or NSCLC cell lines)

-

Matrigel (optional)

-

This compound and cisplatin for injection

-

Calipers for tumor measurement

-

Animal balance

Protocol:

-

Tumor Cell Implantation:

-

Subcutaneously inject 5 x 10^6 to 1 x 10^7 cancer cells, optionally resuspended in a mixture of medium and Matrigel, into the flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Monitor the mice for tumor formation.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, amrubicin alone, cisplatin alone, amrubicin + cisplatin).

-

-

Drug Administration:

-

Administer the drugs via an appropriate route (e.g., intravenous for amrubicin, intraperitoneal for cisplatin) based on established preclinical dosing schedules. A potential starting point could be amrubicin at 25 mg/kg and cisplatin at a clinically relevant dose, but this should be optimized.[6]

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

-

Statistically analyze the differences in tumor growth between the treatment groups.

-

Signaling Pathways and Mechanisms of Action

The synergistic effect of amrubicin and cisplatin stems from their complementary mechanisms of action targeting DNA.

Caption: Combined action of Amrubicin and Cisplatin leading to apoptosis.

Amrubicin's active metabolite, amrubicinol, inhibits topoisomerase II, leading to the accumulation of DNA double-strand breaks.[2][3] Cisplatin, on the other hand, forms intra- and inter-strand DNA adducts, causing DNA damage and replication stress. The simultaneous induction of these distinct forms of DNA damage by the combination therapy overwhelms the cancer cell's DNA repair mechanisms, leading to the activation of the caspase cascade and, ultimately, apoptosis.[7] This dual assault on DNA integrity is believed to be the basis for the observed synergistic cytotoxicity.

Conclusion

The preclinical data strongly support the combination of this compound and cisplatin as a promising therapeutic strategy. The synergistic cytotoxicity observed in vitro, including in cisplatin-resistant models, and the significant tumor growth inhibition seen in vivo, provide a solid foundation for further investigation. The detailed protocols provided herein offer a standardized approach for researchers to evaluate this combination in various cancer models, contributing to a deeper understanding of its therapeutic potential and informing clinical development.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase I study of amrubicin plus cisplatin and concurrent accelerated hyperfractionated thoracic radiotherapy for limited‐disease small cell lung cancer: protocol of ACIST study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]

Amrubicin Hydrochloride: Application Notes and Protocols for Non-Small Cell Lung Cancer (NSCLC) Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of amrubicin hydrochloride in non-small cell lung cancer (NSCLC) research. This document includes a summary of its mechanism of action, relevant clinical data, detailed experimental protocols for in vitro studies, and diagrams of the key signaling pathways involved.

Introduction

This compound is a synthetic anthracycline derivative and a potent inhibitor of topoisomerase II.[1][2][3] It has been approved in Japan for the treatment of both non-small cell and small-cell lung cancer (SCLC).[1][2] Its active metabolite, amrubicinol, exhibits even greater cytotoxic activity than the parent compound.[1] Amrubicin's primary mechanism of action involves the stabilization of the topoisomerase II-DNA complex, which leads to DNA double-strand breaks and ultimately induces apoptosis in cancer cells.[1][4]

Data Presentation

Clinical Trial Data for Amrubicin in Lung Cancer

The following tables summarize the efficacy of this compound in clinical trials for both NSCLC and SCLC.

Table 1: Amrubicin Monotherapy in Advanced NSCLC

| Patient Population | Dosage | Response Rate | Median Survival Time (MST) | Reference |

| Previously untreated advanced NSCLC | 45 mg/m²/day for 3 days | 27.9% | 11.7 months | [1][2] |

Table 2: Amrubicin in Combination Therapy and in SCLC

| Cancer Type | Treatment Regimen | Response Rate | Median Survival Time (MST) | Additional Notes | Reference |

| Extensive-Disease SCLC (ED-SCLC) | Amrubicin (40 mg/m²/day) + Cisplatin (60 mg/m²/day) | 75.8% | 13.6 months | 1-year survival rate: 56.1% | [1][2] |

| Relapsed SCLC (Sensitive) | Amrubicin Monotherapy | 52% | 11.6 months | Progression-free survival: 4.2 months | [1][2] |

| Relapsed SCLC (Refractory) | Amrubicin Monotherapy | 50% | 10.3 months | Progression-free survival: 2.6 months | [1][2] |

| Pretreated NSCLC (without EGFR mutation) | Amrubicin (30 mg/m²/day, days 1-3) + S-1 (40 mg/m², days 1-14) | 25.0% | 15.6 months | Median progression-free survival: 3.8 months | [5] |

Mechanism of Action and Signaling Pathways

Amrubicin exerts its cytotoxic effects primarily through the inhibition of topoisomerase II, leading to DNA damage and the induction of apoptosis. The apoptotic signaling cascade initiated by amrubicin involves the mitochondrial pathway, characterized by the activation of caspase-3 and caspase-7.[1][4]

A more detailed view of the apoptotic pathway reveals the involvement of the Bcl-2 family of proteins and the loss of mitochondrial membrane potential.

Experimental Protocols

The following are generalized protocols for assessing the in vitro effects of this compound on NSCLC cell lines. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effects of this compound on NSCLC cells.

Materials:

-

NSCLC cell line (e.g., A549)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed NSCLC cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

-

Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is for quantifying amrubicin-induced apoptosis.

Materials:

-

NSCLC cell line

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-